![molecular formula C20H22ClN7S B10928904 5-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10928904.png)
5-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-[1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic molecule that features multiple heterocyclic rings, including pyrazole and triazole moieties. These structural elements are known for their significant biological activities and are commonly found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the pyrazole rings: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the triazole ring: This is often done via a cyclization reaction involving hydrazine and a suitable nitrile compound.
Hydrosulfide group addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the specific reagents used.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, it is studied for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine
The compound has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, it may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 5-[1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s multiple heterocyclic rings allow it to form strong interactions with these targets, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 4-CHLORO-3,5-DIMETHYL-1H-PYRAZOLE
- 1-(4-METHYLBENZYL)-1H-PYRAZOLE
- 1,2,4-TRIAZOLE
Uniqueness
The uniqueness of 5-[1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its combination of multiple heterocyclic rings and the presence of a hydrosulfide group. This structural complexity allows for a wide range of chemical reactivity and potential biological activities, distinguishing it from simpler analogs.
Properties
Molecular Formula |
C20H22ClN7S |
---|---|
Molecular Weight |
428.0 g/mol |
IUPAC Name |
3-[1-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-4-[1-[(4-methylphenyl)methyl]pyrazol-4-yl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H22ClN7S/c1-12-5-7-16(8-6-12)10-26-11-17(9-22-26)27-19(23-24-20(27)29)15(4)28-14(3)18(21)13(2)25-28/h5-9,11,15H,10H2,1-4H3,(H,24,29) |
InChI Key |
YLPQRNKEAFRJPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=N2)N3C(=NNC3=S)C(C)N4C(=C(C(=N4)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.